N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-fluorobenzyl group at position 5 and a 2,2-diphenylacetamide moiety linked via an ethyl chain at position 1. The 2-fluorobenzyl group enhances lipophilicity and may influence target binding affinity, while the diphenylacetamide substituent contributes to steric bulk and electronic interactions. Structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization .
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2/c29-24-14-8-7-13-22(24)18-33-19-31-26-23(28(33)36)17-32-34(26)16-15-30-27(35)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,17,19,25H,15-16,18H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQAKLLMASXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is an intracellular enzyme found in various cell types, including the smooth muscle cells of blood vessels. It plays a crucial role in the NO-sGC-cGMP signaling pathway that helps regulate the cardiovascular system.
Mode of Action
The compound acts as a direct stimulator of sGC . It stimulates sGC and cGMP production independent of nitric oxide (NO) and enhances the effects of NO by stabilizing the NO-sGC binding. This mitigates the need for a functional NO-sGC-cGMP axis and thereby helps prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure.
Biochemical Pathways
The compound’s action affects the NO-sGC-cGMP signaling pathway . The binding of NO to sGC catalyzes the synthesis of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), which mediates various physiological and tissue-protective effects. These effects include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function.
Pharmacokinetics
It’s known that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism, resulting in a relatively long half-life and allowing for once-daily dosing.
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide (CAS Number: 922010-39-7) is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 437.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity. The presence of a fluorobenzyl group is expected to enhance lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O2 |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 922010-39-7 |
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit their biological effects through the inhibition of specific kinases and other enzymes involved in cell signaling pathways. For instance, related compounds have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
In particular, studies have demonstrated that similar pyrazolo compounds can inhibit CDK2 and CDK9 with IC50 values ranging from 0.36 µM to 1.8 µM, indicating potent activity against these targets . The selectivity profile of these inhibitors suggests that modifications on the pyrazole core can significantly influence their biological efficacy.
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. Its analogs have demonstrated antiproliferative effects in various human tumor cell lines such as HeLa and HCT116. These findings suggest that this compound may be effective in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Inhibition of Aldehyde Dehydrogenase
Another area of interest is the compound's potential to inhibit aldehyde dehydrogenase (ALDH) isoforms. Inhibition of ALDH has been linked to enhanced sensitivity to chemotherapy in resistant cancer types, particularly ovarian cancer . This suggests that this compound could serve as an adjunct therapy in overcoming drug resistance.
Case Studies and Research Findings
A study published in the journal Molecules highlighted the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for their biological activities. It was found that modifications at the 1-position of the pyrazole ring could lead to enhanced potency against various cancer cell lines .
Moreover, another investigation into related compounds indicated that structural variations significantly affect their selectivity and inhibitory profiles against specific kinases. This emphasizes the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of compounds like this compound.
Comparison with Similar Compounds
Key Observations
The 4-(trifluoromethyl)benzamide group in introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target’s diphenylacetamide .
Amide Modifications :
- Replacement of diphenylacetamide with 2-propylpentanamide in reduces molecular weight (413.5 vs. 581.6) and increases hydrophobicity, likely affecting bioavailability .
- The 4-methylbenzenesulfonamide group in adds a sulfonyl moiety, which can improve solubility and binding to polar enzyme pockets .
Thermal Properties :
- The chromene-containing analog in exhibits a defined melting point (175–178°C), suggesting higher crystallinity compared to the target compound .
Implications of Structural Differences
- Bioactivity : Fluorine positioning (2- vs. 3-fluorobenzyl) may influence target selectivity, as ortho-substitution could hinder rotational freedom or alter π-π stacking with aromatic residues in binding sites .
- Pharmacokinetics : Bulky diphenylacetamide groups in the target compound may prolong half-life due to increased protein binding but could limit blood-brain barrier penetration compared to smaller amides .
- Synthetic Complexity : The diphenylacetamide moiety requires multi-step synthesis, whereas trifluoromethylbenzamide derivatives (e.g., ) might offer simpler routes .
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via a multi-step process involving cyclization and nucleophilic substitution. For example, pyrazolo[3,4-d]pyrimidinone cores are typically generated by reacting α-chloroacetamides with hydrazine derivatives under reflux in ethanol (70–80°C, 6–8 hours) . Key intermediates (e.g., the pyrazolo-pyrimidinone scaffold) are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N) confirms purity (>95%) .
| Analytical Data Example |
|---|
| -NMR (DMSO-): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 10H, diphenylacetamide), 4.50 (t, 2H, -CH-ethyl) |
Q. How is the molecular structure validated, particularly stereochemistry and crystal packing?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrazolo-pyrimidinone derivatives, SC-XRD at 173 K confirmed bond lengths (C–C: 1.50–1.54 Å) and angles, with an R-factor of 0.049 . Computational methods (DFT) can supplement experimental data to resolve ambiguities in tautomeric forms .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening includes antioxidant assays (e.g., DPPH radical scavenging, IC reported at 12–18 μM for analogs) and enzyme inhibition studies (e.g., COX-2 or kinase targets). Biological activity is dose-dependent, requiring triplicate measurements with standard deviations <5% .
Advanced Questions
Q. How can reaction efficiency be optimized for large-scale synthesis?
Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, flow-chemistry systems improve yield (from 45% to 72%) by controlling residence time and heat transfer . Statistical modeling (e.g., ANOVA) validates optimization, with Pareto charts highlighting significant factors (p < 0.05) .
Q. How do structural modifications influence bioactivity, and how are SAR studies designed?
Structure-Activity Relationship (SAR) studies involve systematic substitution at the 2-fluorobenzyl or diphenylacetamide moieties. For example:
- Replacing 2-fluorobenzyl with 4-fluorophenyl reduces antioxidant activity by 40% .
- Adding electron-withdrawing groups (e.g., -NO) on the diphenylacetamide enhances enzyme binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) . Methodology : Synthesize 10–15 analogs, test in parallel assays, and correlate substituent Hammett constants (σ) with activity trends .
Q. How can contradictory biological data (e.g., variable IC50_{50}50 values across studies) be resolved?
Contradictions often arise from assay conditions (e.g., pH, solvent polarity). Address this by:
- Standardizing protocols (e.g., fixed DMSO concentration ≤1%).
- Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Applying multivariate analysis to decouple confounding variables (e.g., hierarchical clustering of data from 3+ independent labs) .
Q. What advanced techniques resolve metabolic instability in vivo?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Microsomal stability assays : Monitor phase-I metabolism (e.g., CYP450 isoforms) using LC-MS/MS. For analogs, t increased from 0.8 h to 2.5 h with methyl substitution .
Data Contradiction Analysis
Q. Discrepancies in reported crystallographic How to validate structural models?
- Cross-validate SC-XRD results with neutron diffraction or cryo-EM for hydrogen-bonding networks.
- Compare experimental vs. computed (DFT) bond angles; deviations >2° indicate potential errors .
Methodological Guidelines
Q. Best practices for purity assessment and impurity profiling?
- HPLC : Use a C18 column, gradient elution (ACN:HO + 0.1% TFA), and UV detection at 254 nm.
- LC-MS : Identify impurities via fragmentation patterns (e.g., m/z 352.1 for de-fluorinated byproducts) .
Q. How to design a robust stability study under physiological conditions?
- Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours.
- Monitor degradation via UPLC-MS; >90% remaining after 48 h indicates suitability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
